![molecular formula C23H21NO2S B14186505 3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one CAS No. 919083-28-6](/img/structure/B14186505.png)
3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a methoxyphenyl group and a sulfanyl group attached to an anilino moiety, which is further connected to a phenylbutenone structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one typically involves the condensation reaction between benzoylacetone and 4-methoxythiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified using recrystallization techniques .
Industrial Production Methods
On an industrial scale, the synthesis may involve similar condensation reactions but with optimized conditions for higher yield and purity. Catalysts such as palladium or other transition metals might be used to enhance the reaction efficiency. The process is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl and sulfanyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application, but generally, the compound can inhibit or activate certain biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenylamino)-1-phenylbut-2-en-1-one: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a chlorophenyl group and a methoxyphenyl group but differs in the position of the double bond.
3-[2-(2,6-Dimethylphenyl)sulfanylanilino]-1-phenylbut-2-en-1-one: Similar structure but with a dimethylphenyl group instead of a methoxyphenyl group.
Uniqueness
The presence of the methoxyphenyl and sulfanyl groups in 3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one imparts unique electronic and steric properties, making it particularly effective in certain biological and chemical applications. Its ability to undergo various chemical reactions also adds to its versatility as a research compound.
Eigenschaften
CAS-Nummer |
919083-28-6 |
|---|---|
Molekularformel |
C23H21NO2S |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
3-[2-(4-methoxyphenyl)sulfanylanilino]-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C23H21NO2S/c1-17(16-22(25)18-8-4-3-5-9-18)24-21-10-6-7-11-23(21)27-20-14-12-19(26-2)13-15-20/h3-16,24H,1-2H3 |
InChI-Schlüssel |
VHSGVSCWVNQMAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2SC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Hydroxyphenyl)carbamoyl]docosanamide](/img/structure/B14186422.png)
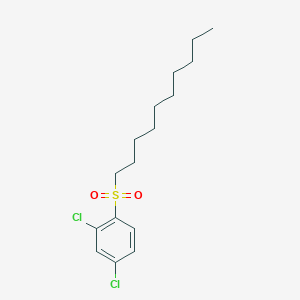
![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)
![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)
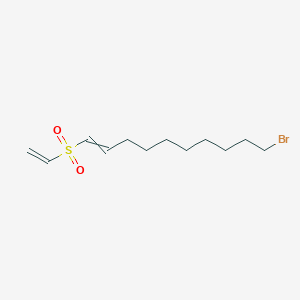
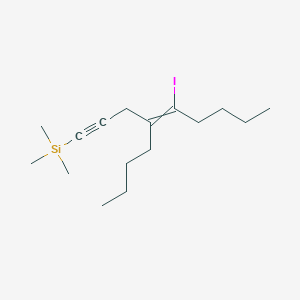
![4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B14186457.png)
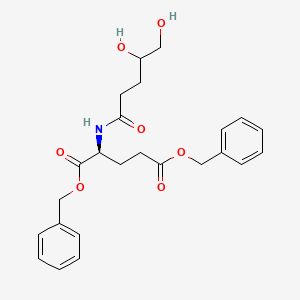
![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)
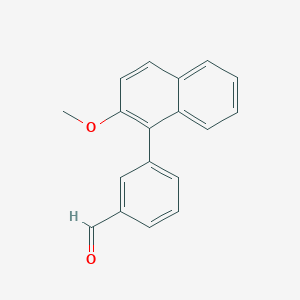
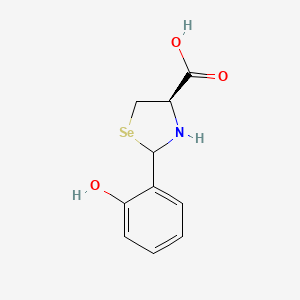
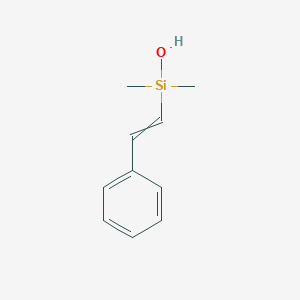
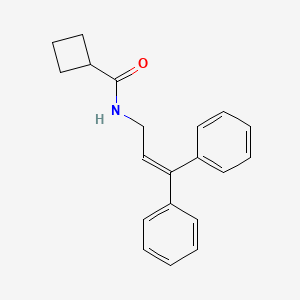
![5,5'-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole]](/img/structure/B14186514.png)
